molecular formula C7H4Br2F3N B1412083 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine CAS No. 1227585-37-6

5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine

Cat. No. B1412083
M. Wt: 318.92 g/mol
InChI Key: CDMPOYLOXGKPSN-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrF3N . It is a white powder or crystalline powder .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: a bromomethyl group at the 2-position, a trifluoromethyl group at the 3-position, and a bromine atom at the 5-position .


Physical And Chemical Properties Analysis

5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine is a solid at 20 degrees Celsius . It has a melting point of 39-44 degrees Celsius .

Scientific Research Applications

Spectroscopic and Computational Characterization

5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine has been extensively studied using various spectroscopic techniques. One study focused on its spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Advanced computational methods, like Density Functional Theory (DFT), were employed to understand its optimized geometric structure, vibrational frequencies, and chemical shift values. Additionally, the non-linear optical (NLO) properties of the compound were determined, and its interaction with DNA was monitored through agarose gel electrophoresis experiments. This research provides a comprehensive understanding of the compound's spectroscopic properties and its potential applications in material science and biochemistry (Vural & Kara, 2017).

Synthesis and Application in Chemical Reactions

The compound serves as a key intermediate in various chemical syntheses. For example, it is crucial in the efficient synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide , a compound used in the preparation of rupatadine, an antiallergic drug. The synthesis process is noted for being straightforward, efficient, and environmentally friendly, demonstrating the compound's utility in pharmaceutical manufacturing (Guo, Lu, & Wang, 2015).

Advancements in Functionalization Techniques

Advancements have also been made in the functionalization of halopyridines, which are core structures in many pharmaceuticals and agrochemicals. The compound is involved in regioexhaustive functionalization processes, offering various pathways to synthesize carboxylic acids and other derivatives. This demonstrates its versatility and potential in organic synthesis, expanding the possibilities for creating new compounds with various biological and pharmacological activities (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Role in Polymer Science

In the realm of polymer science, 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine has been used to synthesize new hyperbranched polyelectrolytes. These compounds have potential applications in various industries, including coatings, adhesives, and as materials with special electrical or optical properties. The reactivity and structure of these polyelectrolytes were thoroughly investigated, shedding light on their potential uses and behaviors in different applications (Monmoton, Lefebvre, & Fradet, 2008).

Safety And Hazards

This compound is toxic if swallowed and can cause skin and eye irritation . Therefore, it’s important to handle it with care, using protective gloves, eye protection, and face protection . If swallowed, one should immediately call a poison center or doctor .

properties

IUPAC Name

5-bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-2-6-5(7(10,11)12)1-4(9)3-13-6/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMPOYLOXGKPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224997
Record name 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine

CAS RN

1227585-37-6
Record name 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227585-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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